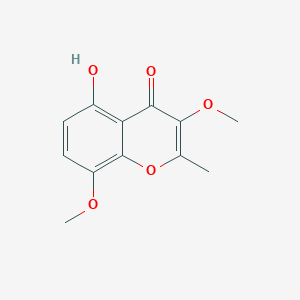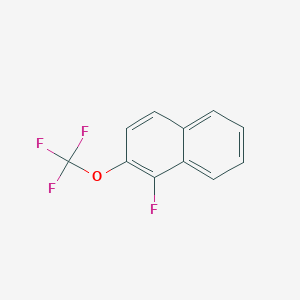
N-(o-Tolyl)azepane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(o-Tolyl)azepane-2-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which have gained significant attention due to their diverse applications in synthetic chemistry and medicinal chemistry. This compound is particularly interesting because of its potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Tolyl)azepane-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring. This reaction typically involves the use of palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts, with dichloromethane as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions would be optimized to ensure high yield and purity of the final product. The scalability of the palladium-catalyzed decarboxylation reaction makes it a viable option for industrial production.
化学反応の分析
Types of Reactions
N-(o-Tolyl)azepane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the azepane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.
科学的研究の応用
N-(o-Tolyl)azepane-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.
Biology: The compound has potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.
Medicine: Its derivatives may be explored for their pharmacological properties, including analgesic and sedative effects.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(o-Tolyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor, it may bind to enzymes or receptors, blocking their activity and thereby exerting its effects. The exact molecular targets and pathways would depend on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
N-Phenylazepane-2-carboxamide: Similar in structure but with a phenyl group instead of an o-tolyl group.
N-Benzylazepane-2-carboxamide: Contains a benzyl group instead of an o-tolyl group.
N-Methylazepane-2-carboxamide: Features a methyl group instead of an o-tolyl group.
Uniqueness
N-(o-Tolyl)azepane-2-carboxamide is unique due to the presence of the o-tolyl group, which can influence its chemical properties and biological activity
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
N-(2-methylphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-7-4-5-8-12(11)16-14(17)13-9-3-2-6-10-15-13/h4-5,7-8,13,15H,2-3,6,9-10H2,1H3,(H,16,17) |
InChIキー |
WOACAQKDPLFSMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)
![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)



![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)



